REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[I-:11].[Na+]>[Cu](I)I>[I:11][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)CC#N
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Name
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Quantity
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38.37 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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1.22 g
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Type
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catalyst
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Smiles
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[Cu](I)I
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A round bottomed flask fitted with a magnetic stirrer
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Type
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CUSTOM
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Details
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The round bottomed flask was evacuated
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Type
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ADDITION
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Details
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N,N′-Dimethylethylenediamine (1.38 mL, Sigma Aldrich) and 25 mL dioxane were added
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Type
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TEMPERATURE
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Details
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to cool to room temperature (rt) and 125 mL of 30% aqueous ammonia
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
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The mixture was then poured onto 500 mL water
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Type
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EXTRACTION
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Details
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extracted three times with dichloromethane (DCM)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organics dried over MgSO4
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Name
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|
Type
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product
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Smiles
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IC1=CC=C(C=C1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |